Pelitinib

Description

This compound (EKB-569) is a potent, low molecular weight, selective, and irreversible inhibitor of epidermal growth factor receptor (EGFR) that is being developed as an anticancer agent.

This compound is a 3-cyanoquinoline pan-ErbB tyrosine kinase inhibitor with potential antineoplastic activity. this compound irreversibly binds covalently to epidermal growth factor receptors (EGFR) ErbB-1, -2 and -4, thereby inhibiting receptor phosphorylation and signal transduction and resulting in apoptosis and suppression of proliferation in tumor cells that overexpress these receptors.

This compound is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 4 investigational indications.

an EGF receptor kinase inhibito

Structure

3D Structure

Properties

IUPAC Name |

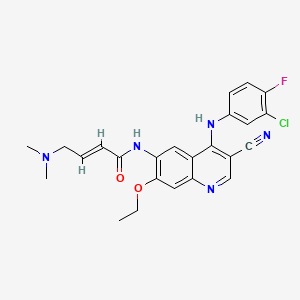

(E)-N-[4-(3-chloro-4-fluoroanilino)-3-cyano-7-ethoxyquinolin-6-yl]-4-(dimethylamino)but-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H23ClFN5O2/c1-4-33-22-12-20-17(11-21(22)30-23(32)6-5-9-31(2)3)24(15(13-27)14-28-20)29-16-7-8-19(26)18(25)10-16/h5-8,10-12,14H,4,9H2,1-3H3,(H,28,29)(H,30,32)/b6-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVUNYSQLFKLYNI-AATRIKPKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C2C(=C1)N=CC(=C2NC3=CC(=C(C=C3)F)Cl)C#N)NC(=O)C=CCN(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=C(C=C2C(=C1)N=CC(=C2NC3=CC(=C(C=C3)F)Cl)C#N)NC(=O)/C=C/CN(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H23ClFN5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

467.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

257933-82-7 | |

| Record name | Pelitinib | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=257933-82-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pelitinib [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0257933827 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pelitinib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB05524 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Pelitinib | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PELITINIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X5DWL380Z6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Pelitinib in EGFR Signaling

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular mechanism of Pelitinib (also known as EKB-569), a second-generation tyrosine kinase inhibitor (TKI), with a specific focus on its interaction with the Epidermal Growth Factor Receptor (EGFR) signaling pathway.

Introduction to this compound

This compound is a potent, selective, and irreversible inhibitor of the EGFR (ErbB1) tyrosine kinase.[1][2] As a 3-cyanoquinoline pan-ErbB inhibitor, it also shows activity against other members of the ErbB family, namely ErbB2 (HER2) and ErbB4 (HER4).[2][3] Its primary mechanism involves the covalent modification of the EGFR kinase domain, leading to a sustained blockade of downstream signaling pathways that are critical for tumor cell proliferation, survival, and metastasis.[3][4] This irreversible mode of action distinguishes it from first-generation, reversible TKIs.[5]

Core Mechanism of Action: Irreversible EGFR Inhibition

The fundamental mechanism of this compound involves its function as an ATP-competitive inhibitor. It targets the ATP-binding pocket within the intracellular kinase domain of EGFR.[6] Unlike reversible inhibitors, this compound forms a permanent, covalent bond with a specific cysteine residue (Cys797) in the ATP-binding site.[7] This irreversible binding physically obstructs the binding of ATP, thereby preventing the receptor's autophosphorylation, which is the critical first step in activating downstream signaling cascades.[6]

Caption: Covalent binding of this compound to the EGFR kinase domain, preventing ATP binding and autophosphorylation.

Impact on Downstream EGFR Signaling Pathways

Activation of EGFR through ligand binding leads to receptor dimerization and trans-autophosphorylation of tyrosine residues in its C-terminal tail. These phosphorylated sites act as docking stations for various adaptor proteins, initiating a cascade of downstream signaling pathways crucial for cell growth and survival. By preventing this initial phosphorylation event, this compound effectively shuts down multiple major signaling axes.[4][6][8]

The primary pathways inhibited by this compound include:

-

RAS-RAF-MEK-ERK (MAPK) Pathway: This pathway is central to regulating cell proliferation and differentiation. This compound has been shown to inhibit the activation of ERK1/2.[4][8]

-

PI3K-AKT-mTOR Pathway: This is a critical survival pathway that promotes cell growth and inhibits apoptosis (programmed cell death). This compound specifically inhibits the activation of AKT.[4][8]

-

STAT Pathway: Signal Transducer and Activator of Transcription (STAT) proteins, particularly STAT3, are involved in gene transcription related to cell survival and proliferation. This compound effectively inhibits the phosphorylation of STAT3.[8]

Caption: this compound's inhibition of EGFR autophosphorylation blocks the PI3K/AKT, MAPK, and STAT3 pathways.

Quantitative Data on this compound's Activity

The efficacy and selectivity of this compound have been quantified through various in vitro assays. The following tables summarize key inhibitory concentration (IC50) values.

Table 1: Inhibitory Potency (IC50) of this compound Against Various Kinases

| Kinase Target | IC50 Value (nM) | Selectivity Profile |

| EGFR | 38.5 | Primary Target |

| Src | 282 | Moderate |

| MEK/ERK | 800 | Weak |

| ErbB2 | 1,255 | Weak |

| Raf | 3,353 | Negligible |

| c-Met | 4,100 | Negligible |

| Cdk4 | >20,000 | Negligible |

| (Data sourced from Selleck Chemicals and R&D Systems technical information)[8] |

Table 2: Anti-proliferative Activity (IC50) of this compound in Different Cell Lines

| Cell Line | Cell Type | IC50 Value (nM) |

| NHEK | Normal Human Keratinocytes | 61 |

| A431 | Epidermoid Carcinoma (EGFR overexpressed) | 125 |

| MDA-MB-468 | Breast Cancer (EGFR overexpressed) | 260 |

| MCF-7 | Breast Cancer (low EGFR) | 3,600 |

| (Data sourced from Selleck Chemicals technical information)[8] |

Table 3: Inhibition of EGFR Phosphorylation and Downstream Effectors (IC50)

| Assay Target | Cell Line | IC50 Value (nM) |

| EGF-induced EGFR Phosphorylation | A431 & NHEK | 20 - 80 |

| STAT3 Phosphorylation | A431 & NHEK | 30 - 70 |

| TGF-α-induced EGFR Phosphorylation | NHEK | 56 |

| STAT3 Phosphorylation (TGF-α induced) | NHEK | 60 |

| ERK1/2 Phosphorylation (TGF-α induced) | NHEK | 62 |

| (Data sourced from Selleck Chemicals technical information)[8] |

Key Experimental Protocols

The characterization of this compound's mechanism of action relies on standardized in vitro assays. Detailed below are the methodologies for two fundamental experiments.

EGFR Phosphorylation Assay (Western Blot/ELISA)

This assay quantifies the ability of this compound to inhibit EGF-stimulated autophosphorylation of its receptor target in a cellular context.

Methodology:

-

Cell Culture: A431 cells, which overexpress EGFR, are seeded in appropriate culture plates and grown to a suitable confluency.

-

Serum Starvation: Cells are typically serum-starved for a period (e.g., 12-24 hours) to reduce basal levels of receptor phosphorylation.

-

Inhibitor Treatment: Cells are pre-treated with varying concentrations of this compound (or vehicle control) for a defined period (e.g., 90 minutes to 2.75 hours).[8]

-

Ligand Stimulation: Epidermal Growth Factor (EGF) is added at a final concentration (e.g., 100 ng/mL) for a short duration (e.g., 15 minutes) to induce EGFR phosphorylation.[8]

-

Cell Lysis: The culture medium is removed, and cells are lysed using a lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.

-

Quantification:

-

ELISA: A sandwich ELISA format is used where a capture antibody binds total EGFR and a detection antibody conjugated to HRP recognizes the phosphorylated tyrosine residues.[8]

-

Western Blot: Lysates are run on an SDS-PAGE gel, transferred to a membrane, and probed with primary antibodies specific for phospho-EGFR and total EGFR. Bands are visualized using chemiluminescence and quantified via densitometry.[8]

-

Caption: Experimental workflow for determining this compound's inhibition of EGFR phosphorylation.

Cell Viability / Anti-proliferative Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation, thereby assessing the cytotoxic or cytostatic effects of this compound.

Methodology:

-

Cell Seeding: Cells (e.g., A431, MDA-MB-468) are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Addition: The culture medium is replaced with fresh medium containing a range of concentrations of this compound (and a vehicle control).

-

Incubation: The plates are incubated for an extended period, typically 3 to 5 days, to allow for effects on cell proliferation.[8]

-

MTT Addition: A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 2-4 hours at 37°C.[8] During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to a purple formazan precipitate.

-

Solubilization: The medium is removed, and a solubilizing agent, such as DMSO, is added to each well to dissolve the formazan crystals.[8]

-

Absorbance Reading: The absorbance of the resulting purple solution is measured using a microplate spectrophotometer, typically at a wavelength of 540 nm.[8] The absorbance is directly proportional to the number of viable, metabolically active cells.

Caption: Experimental workflow for assessing the anti-proliferative effects of this compound.

Conclusion

This compound exemplifies the mechanism of a second-generation TKI by irreversibly binding to and inhibiting EGFR. This covalent modification ensures a prolonged and potent blockade of receptor autophosphorylation. Consequently, it effectively abrogates downstream signaling through the critical MAPK, PI3K/AKT, and STAT pathways, leading to the inhibition of tumor cell proliferation and survival. The quantitative data and experimental protocols outlined in this guide provide a foundational understanding for researchers engaged in the study and development of targeted cancer therapies.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. This compound | C24H23ClFN5O2 | CID 6445562 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Facebook [cancer.gov]

- 4. Role of this compound in the regulation of migration and invasion of hepatocellular carcinoma cells via inhibition of Twist1 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A momentous progress update: epidermal growth factor receptor inhibitors as viable agents for combating cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Targeting the EGFR signaling pathway in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. selleckchem.com [selleckchem.com]

Pelitinib: A Technical Guide on its Chemical Structure, Properties, and Mechanism of Action

Introduction

Pelitinib, also known as EKB-569, is a potent and irreversible small molecule inhibitor of the epidermal growth factor receptor (EGFR).[1][2] It belongs to the 3-cyanoquinoline class of pan-ErbB tyrosine kinase inhibitors and has been investigated for its antineoplastic activity in various cancers, including non-small cell lung cancer and colorectal cancer.[1][] this compound covalently binds to EGFR family members (ErbB-1, -2, and -4), leading to the inhibition of receptor autophosphorylation and downstream signal transduction.[1][4] This action results in the suppression of tumor cell proliferation and the induction of apoptosis.[4] This guide provides a detailed overview of this compound's chemical structure, physicochemical properties, mechanism of action, and key experimental methodologies used for its characterization.

Chemical and Physical Properties

This compound is a synthetic organic compound characterized as an aminoquinoline, a nitrile, a monocarboxylic acid amide, and a member of the monochlorobenzenes.[1] Its chemical identity and key physicochemical properties are summarized below.

Chemical Identifiers

| Identifier | Value |

| IUPAC Name | (E)-N-[4-(3-chloro-4-fluoroanilino)-3-cyano-7-ethoxyquinolin-6-yl]-4-(dimethylamino)but-2-enamide[1] |

| Synonyms | EKB-569, WAY-EKB 569[][5] |

| CAS Number | 257933-82-7[6] |

| Molecular Formula | C₂₄H₂₃ClFN₅O₂ |

| SMILES | CCOC1=C(C=C2C(=C1)N=CC(=C2NC3=CC(=C(C=C3)F)Cl)C#N)NC(=O)/C=C/CN(C)C[1] |

| InChI Key | WVUNYSQLFKLYNI-AATRIKPKSA-N[1] |

Physicochemical Data

| Property | Value |

| Molecular Weight | 467.92 g/mol [7] |

| Appearance | White to off-white solid powder[][8] |

| Melting Point | 188-190°C[8] |

| Solubility | Insoluble in water[8]. Soluble in DMSO (≥13 mg/mL)[6][8], and ethanol (to 25 mM). |

| pKa (Strongest Acidic) | 12.55[2] |

| pKa (Strongest Basic) | 8.81[2] |

| logP | 4.56[2] |

Mechanism of Action and Signaling Pathways

This compound functions as an irreversible inhibitor of the EGFR (ErbB) family of receptor tyrosine kinases.[] It covalently binds to specific cysteine residues in the ATP-binding pocket of EGFR (ErbB1), HER2 (ErbB2), and ErbB4, leading to sustained inhibition of their kinase activity.[1][][4] This irreversible binding prevents receptor autophosphorylation upon ligand binding (e.g., EGF, TGF-α), a critical step in receptor activation.[6]

The inhibition of EGFR phosphorylation blocks the activation of major downstream signaling cascades that are crucial for cell proliferation, survival, and migration. These include:

-

RAS-RAF-MEK-ERK (MAPK) Pathway: Inhibition of this pathway leads to decreased cell proliferation.[9]

-

PI3K-AKT Pathway: Blocking this pathway suppresses survival signals and can induce apoptosis.[6][9]

-

STAT3 Pathway: this compound has been shown to inhibit the phosphorylation of STAT3, a key transcription factor involved in cell growth and survival.[6]

The diagram below illustrates the primary signaling pathway inhibited by this compound.

In Vitro Efficacy and Selectivity

This compound demonstrates potent inhibitory activity against EGFR and cells that overexpress the receptor. Its selectivity has been evaluated against a panel of other kinases.

Kinase Inhibitory Activity

| Kinase Target | IC₅₀ (nM) |

| EGFR | 38.5[6] |

| ErbB2 (HER2) | 1255[6] |

| Src | 282[6] |

| MEK/ERK | 800[6] |

| c-Met | 4100[10] |

| Raf | 3353[10] |

| Cdk4 | >20,000[10] |

Cellular Antiproliferative Activity

| Cell Line | Description | IC₅₀ (nM) |

| A431 | Human epidermoid carcinoma (EGFR overexpressing) | 125[6] |

| MDA-468 | Human breast adenocarcinoma (EGFR overexpressing) | 260[6] |

| NHEK | Normal Human Epidermal Keratinocytes | 61[6] |

| MCF-7 | Human breast adenocarcinoma (low EGFR expression) | 3600[5] |

Key Experimental Protocols

The characterization of this compound's activity relies on standardized in vitro assays. Detailed methodologies for two fundamental experiments are provided below.

EGFR Autophosphorylation Assay (Cell-Based)

This assay quantifies the ability of this compound to inhibit the ligand-induced autophosphorylation of EGFR in a cellular context.

Methodology:

-

Cell Culture: A431 cells, which overexpress EGFR, are seeded in appropriate culture plates and grown to sub-confluency.[6][11]

-

Compound Treatment: Cells are pre-treated with various concentrations of this compound (or DMSO as a vehicle control) and incubated for a specified period (e.g., 2.75 hours).[6][11]

-

EGFR Stimulation: Following pre-treatment, cells are stimulated with a saturating concentration of human epidermal growth factor (EGF), typically 100 ng/mL, for a short duration (e.g., 15 minutes) at 37°C to induce receptor autophosphorylation.[6][11]

-

Cell Lysis: The stimulation is terminated by washing the cells with cold phosphate-buffered saline (PBS) and adding a lysis buffer containing protease and phosphatase inhibitors to extract total cellular proteins.

-

Immunoprecipitation (Optional but recommended): Cell lysates are clarified by centrifugation. Supernatants containing the protein extracts are incubated with an anti-EGFR antibody, followed by the addition of protein A/G agarose beads to immunoprecipitate the EGFR protein.[11]

-

SDS-PAGE and Western Blotting: The immunoprecipitated samples (or total cell lysates) are resolved by SDS-PAGE and transferred to a nitrocellulose or PVDF membrane.

-

Immunodetection: The membrane is first probed with a primary antibody specific for phosphorylated tyrosine (e.g., anti-phosphotyrosine 4G10). The signal is detected using a horseradish peroxidase (HRP)-conjugated secondary antibody and an enhanced chemiluminescence (ECL) reagent.[11]

-

Data Analysis: To normalize for protein loading, the membrane is stripped and re-probed with an antibody against total EGFR.[11] The intensity of the phosphotyrosine bands is quantified using densitometry. The IC₅₀ value is then calculated as the concentration of this compound required to inhibit EGFR autophosphorylation by 50% compared to the EGF-stimulated control.

Cellular Proliferation (MTT) Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation, allowing for the determination of a compound's cytotoxic or cytostatic effects.

Methodology:

-

Cell Seeding: Tumor cells (e.g., A431, MDA-468) are seeded into 96-well microtiter plates at a predetermined density and allowed to adhere for several hours (e.g., 2 hours).[6][11]

-

Compound Addition: A dilution series of this compound is prepared, and the compound is added to the wells. A vehicle control (DMSO) is also included.

-

Incubation: The plates are incubated for an extended period, typically 5 days, under standard cell culture conditions (37°C, 5% CO₂).[6][11]

-

MTT Addition: After the incubation period, the culture medium is removed. Fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well and incubated for 2-4 hours.[11] During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to a purple formazan precipitate.

-

Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent, typically DMSO, is added to each well to dissolve the formazan crystals.[6][11]

-

Absorbance Reading: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of 540 nm.[6][11]

-

Data Analysis: The absorbance values are corrected for background and normalized to the vehicle-treated control cells. The IC₅₀ value, representing the concentration of this compound that inhibits cell proliferation by 50%, is determined by plotting the percentage of cell viability against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.

The workflow for the MTT assay is visualized in the diagram below.

References

- 1. This compound | C24H23ClFN5O2 | CID 6445562 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 4. Facebook [cancer.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. selleckchem.com [selleckchem.com]

- 7. GSRS [gsrs.ncats.nih.gov]

- 8. This compound - LKT Labs [lktlabs.com]

- 9. Role of this compound in the regulation of migration and invasion of hepatocellular carcinoma cells via inhibition of Twist1 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound | EGFR | Tocris Bioscience [tocris.com]

- 11. This compound | MEK | EGFR | Raf | Src | TargetMol [targetmol.com]

A Technical Guide to Pelitinib's Inhibition of ErbB Receptor Phosphorylation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of Pelitinib (also known as EKB-569), a 3-cyanoquinoline pan-ErbB tyrosine kinase inhibitor, and its specific effects on the phosphorylation of the ErbB family of receptors. The information presented herein is intended for researchers, scientists, and professionals involved in drug development and cancer biology.

Introduction to this compound and the ErbB Receptor Family

The ErbB family of receptor tyrosine kinases, comprising four members—EGFR (ErbB1/HER1), ErbB2 (HER2/neu), ErbB3 (HER3), and ErbB4 (HER4)—plays a crucial role in regulating cell proliferation, survival, and differentiation.[1] Dysregulation of ErbB signaling, often through receptor overexpression or activating mutations, is a key driver in the pathogenesis of numerous cancers.[2][3]

This compound is a potent and irreversible inhibitor of the ErbB family of receptors.[4][5][6] It is classified as a type VI irreversible inhibitor, which covalently binds to the ATP-binding site of the kinase domain, leading to sustained inhibition of receptor activity.[2] This guide will delve into the quantitative aspects of this compound's inhibitory action, the experimental methodologies used to characterize its effects, and the signaling pathways it modulates.

Mechanism of Action

This compound functions as a pan-ErbB tyrosine kinase inhibitor by irreversibly binding to the kinase domains of EGFR (ErbB1), ErbB2, and ErbB4.[5][7] This covalent binding prevents the autophosphorylation of the receptors upon ligand binding and subsequent activation, thereby blocking downstream signaling cascades.[5][7] The irreversible nature of this inhibition offers a prolonged pharmacodynamic effect. While primarily targeting the ErbB family, this compound has also been shown to inhibit other kinases, such as Src, at higher concentrations.[4]

Quantitative Analysis of this compound's Inhibitory Activity

The potency of this compound against various kinases is typically quantified by its half-maximal inhibitory concentration (IC50). The following table summarizes the reported IC50 values for this compound against members of the ErbB family and other selected kinases.

| Target Kinase | IC50 Value (nM) | Cell Line/Assay Condition |

| EGFR | 38.5 | In vitro kinase assay |

| EGFR | 20-80 | EGF-induced phosphorylation in A431 and NHEK cells |

| ErbB2 (HER2) | 1255 | In vitro kinase assay |

| Src | 282 | In vitro kinase assay |

| MEK/ERK | 800 | In vitro kinase assay |

| c-Met | 4100 | In vitro kinase assay |

| Cdk4 | >20,000 | In vitro kinase assay |

| Raf | 3353 | In vitro kinase assay |

Data compiled from multiple sources.[4]

Effect on Downstream Signaling Pathways

By inhibiting ErbB receptor phosphorylation, this compound effectively blocks the activation of key downstream signaling pathways that are critical for tumor cell proliferation and survival. Notably, this compound has been shown to inhibit the phosphorylation and activation of:

-

AKT: A central node in the PI3K pathway, crucial for cell survival.[8][9]

-

ERK1/2 (MAPK): Key components of the MAPK pathway, which regulates cell proliferation and differentiation.[4][9]

-

STAT3: A transcription factor involved in cell proliferation and survival.[4]

Studies have demonstrated that blocking AKT phosphorylation is essential for the anticancer efficacy of ErbB tyrosine kinase inhibitors like this compound.[8]

Visualizing the ErbB Signaling Pathway and this compound's Point of Inhibition

The following diagram, generated using the DOT language, illustrates the ErbB signaling pathway and highlights the inhibitory action of this compound.

References

- 1. A momentous progress update: epidermal growth factor receptor inhibitors as viable agents for combating cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Small molecule inhibitors targeting the EGFR/ErbB family of protein-tyrosine kinases in human cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. selleckchem.com [selleckchem.com]

- 5. This compound | C24H23ClFN5O2 | CID 6445562 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. go.drugbank.com [go.drugbank.com]

- 7. Facebook [cancer.gov]

- 8. aacrjournals.org [aacrjournals.org]

- 9. Role of this compound in the regulation of migration and invasion of hepatocellular carcinoma cells via inhibition of Twist1 - PMC [pmc.ncbi.nlm.nih.gov]

Pelitinib: A Technical Guide to its Role in Inhibiting Tumor Cell Proliferation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pelitinib (EKB-569) is a potent, orally bioavailable, irreversible inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase.[1][2][3] This document provides a comprehensive technical overview of this compound's mechanism of action, its efficacy in inhibiting tumor cell proliferation, and detailed experimental protocols for its study. Quantitative data from various in vitro and in vivo studies are summarized, and key signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of its therapeutic potential.

Mechanism of Action

This compound exerts its anti-proliferative effects by irreversibly binding to the ATP-binding site of the EGFR (ErbB1) tyrosine kinase, as well as other members of the ErbB family, including ErbB2 and ErbB4.[2][4] This covalent modification inhibits receptor autophosphorylation and subsequently blocks downstream signaling cascades that are crucial for tumor cell growth, survival, and proliferation.[2][3]

The primary signaling pathways inhibited by this compound include:

-

RAS-RAF-MEK-ERK (MAPK) Pathway: Inhibition of this pathway leads to decreased cell proliferation and survival.[1][5]

-

PI3K-AKT Pathway: Blockade of this pathway promotes apoptosis and inhibits cell survival.[1][5]

-

STAT Pathway: this compound has been shown to inhibit the phosphorylation of STAT3, a key transcription factor involved in cell proliferation and survival.[1][6]

A recent study has also highlighted this compound's role in inhibiting the migration and invasion of hepatocellular carcinoma (HCC) cells by inducing the degradation of Twist1, a key transcription factor in the epithelial-mesenchymal transition (EMT), through the inhibition of the MAPK and Akt signaling pathways.[5]

Signaling Pathway Diagram

Caption: this compound's inhibition of EGFR and downstream signaling pathways.

Quantitative Data

In Vitro Kinase Inhibitory Activity

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound against various kinases.

| Kinase | IC50 (nM) | Reference |

| EGFR | 38.5 | [1] |

| Src | 282 | [1] |

| MEK/ERK | 800 | [1] |

| ErbB2 | 1255 | [1] |

| Raf | 3353 | [7] |

| c-Met | 4100 | [7] |

| Cdk4 | >20,000 | [7] |

In Vitro Anti-proliferative Activity

The anti-proliferative activity of this compound has been evaluated in various cancer cell lines.

| Cell Line | Cancer Type | IC50 | Reference |

| A431 | Epidermoid Carcinoma | 125 nM | [1] |

| MDA-468 | Breast Cancer | 260 nM | [1] |

| NHEK | Normal Human Keratinocytes | 61 nM | [1] |

| MCF-7 | Breast Cancer | 3.6 µM | [1] |

| Huh7 | Hepatocellular Carcinoma | >1 µM (for 50% invasion inhibition) | [5] |

In Vivo Efficacy

This compound has demonstrated significant anti-tumor activity in preclinical xenograft models.

| Animal Model | Treatment | Outcome | Reference |

| A431 Xenografts | 10 mg/kg single oral dose | 90% inhibition of EGFR phosphorylation within 1 hour, >50% after 24 hours | [1] |

| APCMin/+ Mice | 20 mg/kg/day | 87% inhibition of tumorigenesis | [1] |

Experimental Protocols

EGFR Autophosphorylation Assay in Cells

This protocol describes the method to assess the inhibitory effect of this compound on EGF-induced EGFR autophosphorylation in cultured cells.[1][6]

Caption: Workflow for EGFR autophosphorylation assay.

-

Cell Culture: A431 cells are cultured in appropriate media and seeded in culture plates.

-

Treatment: Cells are treated with varying concentrations of this compound for 2.75 hours.

-

Stimulation: Cells are then co-incubated with 100 ng/mL of Epidermal Growth Factor (EGF) for 0.25 hours.

-

Lysis: Cells are washed twice with cold phosphate-buffered saline (PBS) and then lysed on ice for 20 minutes using a lysis buffer (10 mM Tris pH 7.5, 5 mM EDTA, 150 mM NaCl, 1% Triton X-100, 1% Sodium deoxycholate, 0.1% SDS, 1 mM PMSF, 10 µg/mL pepstatin A, 10 µg/mL leupeptin, 20 KIU/mL aprotinin, 2 mM sodium orthovanadate, and 100 mM sodium fluoride).

-

Immunoprecipitation: Cell lysates are clarified by centrifugation, and the supernatants are incubated with an anti-EGFR polyclonal antibody for 2 hours at 4°C. Protein G plus/protein A agarose beads are then added and incubated for an additional 2 hours.

-

SDS-PAGE and Western Blotting: The beads are washed and boiled in Laemmli sample buffer. The proteins are resolved by SDS-PAGE, transferred to an immobilon membrane, and probed with an anti-phosphotyrosine antibody conjugated with horseradish peroxidase (HRP).

-

Detection and Quantification: The membrane is developed using an ECL reagent, and the bands are quantified by densitometry. Total EGFR is determined by stripping and re-probing the membrane with a receptor-specific antibody.

Transwell Invasion Assay

This protocol is used to evaluate the effect of this compound on the invasive potential of cancer cells.[5]

Caption: Workflow for Transwell invasion assay.

-

Preparation of Inserts: Transwell inserts (8 µm pore size) are coated with 0.5 mg/ml Matrigel solution and incubated at 37°C for 2 hours.

-

Cell Seeding: 2 x 105 Huh7 cells are seeded in the upper chamber in 250 µl of culture medium supplemented with 1% FBS, with or without this compound.

-

Chemoattraction: The lower chamber is filled with 500 µl of culture medium containing 10% FBS as a chemoattractant.

-

Incubation: The plate is incubated at 37°C for 21 hours.

-

Fixation and Staining: The non-invading cells on the upper surface of the membrane are removed. The membrane is then fixed with 4% paraformaldehyde and stained.

-

Quantification: The number of invaded cells on the lower surface of the membrane is counted under a microscope.

Conclusion

This compound is a potent and selective irreversible inhibitor of EGFR with demonstrated anti-proliferative and anti-invasive activity in a range of cancer models. Its mechanism of action, centered on the blockade of key oncogenic signaling pathways, makes it a compelling candidate for cancer therapy. The quantitative data and experimental protocols provided in this guide offer a solid foundation for further research and development of this promising anti-cancer agent.

References

- 1. selleckchem.com [selleckchem.com]

- 2. Facebook [cancer.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. scbt.com [scbt.com]

- 5. Role of this compound in the regulation of migration and invasion of hepatocellular carcinoma cells via inhibition of Twist1 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound | MEK | EGFR | Raf | Src | TargetMol [targetmol.com]

- 7. This compound | EGF Receptor Inhibitors: R&D Systems [rndsystems.com]

Pelitinib (EKB-569): A Technical Guide to an Irreversible EGFR Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pelitinib, also widely known by its developmental code EKB-569, is a potent and irreversible small molecule inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase.[1][2][3] As a member of the 3-cyanoquinoline class of compounds, this compound has been a subject of significant interest in oncology research due to its targeted mechanism of action and potential therapeutic applications in various cancers, particularly those characterized by EGFR overexpression or mutations.[4][5] This technical guide provides a comprehensive overview of this compound, including its synonyms and alternative names, mechanism of action, quantitative biochemical and cellular activity, and detailed experimental protocols relevant to its study.

Synonyms and Alternative Names

A clear understanding of the various identifiers for this compound is crucial for comprehensive literature searches and unambiguous scientific communication.

| Identifier Type | Identifier | Source |

| Generic Name | This compound | [1][2] |

| Developmental Code | EKB-569 | [1][3][6] |

| Alternative Code | WAY-EKB-569 | [2][7] |

| IUPAC Name | (2E)-N-[4-[(3-Chloro-4-fluorophenyl)amino]-3-cyano-7-ethoxy-6-quinolinyl]-4-(dimethylamino)-2-butenamide | [2][6] |

| CAS Number | 257933-82-7 | [1][2] |

| UNII | X5DWL380Z6 | [1][2] |

| InChI Key | WVUNYSQLFKLYNI-AATRIKPKSA-N | [1][2] |

| SMILES | CCOC1=C(C=C2C(=C1)N=CC(=C2NC3=CC(=C(C=C3)F)Cl)C#N)NC(=O)/C=C/CN(C)C | [2] |

| Other Synonyms | EKB 569, WAY-EKB 569, EKI 569, NSC729742 | [2] |

Mechanism of Action and Signaling Pathway

This compound functions as an irreversible inhibitor of EGFR (ErbB1) and shows activity against other members of the ErbB family, such as HER2 (ErbB2), albeit with lower potency.[3][4] The irreversible binding is achieved through the formation of a covalent bond between the acrylamide moiety of this compound and a cysteine residue (Cys797) in the ATP-binding pocket of the EGFR kinase domain. This covalent modification permanently inactivates the receptor, leading to the inhibition of its downstream signaling pathways.

The primary signaling cascades affected by this compound are the RAS/RAF/MEK/ERK (MAPK) pathway, the PI3K/AKT/mTOR pathway, and the JAK/STAT pathway. By blocking EGFR autophosphorylation, this compound prevents the recruitment and activation of downstream signaling proteins, ultimately leading to reduced cell proliferation, induction of apoptosis, and inhibition of tumor growth.[7]

References

- 1. Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Review on Epidermal Growth Factor Receptor (EGFR) Structure, Signaling Pathways, Interactions, and Recent Updates of EGFR Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. merckmillipore.com [merckmillipore.com]

- 5. This compound | C24H23ClFN5O2 | CID 6445562 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. embopress.org [embopress.org]

Pelitinib's Covalent Engagement of the EGFR Active Site: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pelitinib (EKB-569) is a potent, irreversible inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, a key target in oncology.[1] As a second-generation EGFR inhibitor, its mechanism of action involves the formation of a stable covalent bond within the ATP-binding site of the receptor, leading to sustained inhibition of downstream signaling pathways and suppression of tumor cell proliferation.[2] This technical guide provides an in-depth overview of the molecular interactions, key quantitative data, experimental methodologies, and signaling pathways associated with this compound's covalent binding to the EGFR active site.

Covalent Binding Mechanism

This compound, a 3-cyanoquinoline derivative, functions as an irreversible inhibitor by covalently binding to a specific cysteine residue within the ATP-binding pocket of EGFR.[2] While direct mass spectrometry data for the this compound-EGFR adduct was not found in the provided search results, its classification as a second-generation irreversible inhibitor strongly suggests that, like other inhibitors in its class such as afatinib and dacomitinib, it targets Cysteine 797 (Cys797).[3][4] The acrylamide moiety present in the structure of second and third-generation EGFR inhibitors acts as a Michael acceptor, reacting with the thiol group of Cys797 to form a stable covalent bond.[3][4] This irreversible binding prevents ATP from accessing the active site, thereby blocking EGFR autophosphorylation and subsequent activation of downstream signaling cascades.[2]

Quantitative Data

The inhibitory potency of this compound has been characterized through various in vitro assays. The following tables summarize the available quantitative data, primarily focusing on half-maximal inhibitory concentrations (IC50).

Table 1: In Vitro Inhibitory Activity of this compound against Various Kinases

| Target Kinase | IC50 (nM) |

| EGFR | 38.5[1][5][6][7] |

| ErbB2 | 1255[6][7] |

| Src | 282[6][7] |

| MEK/ERK | 800[6][7] |

| Raf | 3353[7] |

| c-Met | 4100[7] |

| Cdk4 | >20,000[7] |

Table 2: Anti-proliferative Activity of this compound in Different Cell Lines

| Cell Line | IC50 (nM) |

| Normal Human Keratinocytes (NHEK) | 61[5][6] |

| A431 (human epidermoid carcinoma) | 125[5][6] |

| MDA-468 (human breast adenocarcinoma) | 260[5][6] |

| MCF-7 (human breast adenocarcinoma) | 3600[5][6] |

Table 3: Inhibition of EGFR Phosphorylation and Downstream Signaling by this compound

| Target/Pathway | Cell Line | IC50 (nM) |

| EGF-induced EGFR phosphorylation | A431, NHEK | 20-80[5][6][8] |

| TGF-α mediated EGFR activation | NHEK | 56[5] |

| STAT3 phosphorylation | A431, NHEK | 30-70[5] |

| STAT3 activation | NHEK | 60[5] |

| ERK1/2 activation | NHEK | 62[5] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

EGFR Kinase Activity Assay (Autophosphorylation in Cells)

This protocol is adapted from studies on this compound's effect on EGFR autophosphorylation in cell lines such as A431.[5][7]

-

Cell Culture and Treatment:

-

Cell Lysis:

-

Wash the cells twice with cold phosphate-buffered saline (PBS).[5]

-

Add lysis buffer (10 mM Tris pH 7.5, 5 mM EDTA, 150 mM NaCl, 1% Triton X-100, 1% Sodium deoxycholate, 0.1% SDS, 1 mM PMSF, 10 µg/mL pepstatin A, 10 µg/mL leupeptin) and incubate on ice.[5]

-

Scrape the cells and centrifuge the lysate to pellet cell debris.

-

-

Immunoprecipitation:

-

Western Blotting:

-

Resuspend the beads in Laemmli sample buffer and boil to elute the proteins.[7]

-

Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.[7]

-

Probe the membrane with an anti-phosphotyrosine antibody conjugated to horseradish peroxidase (HRP).[7]

-

Develop the blot using an ECL reagent.[7]

-

To determine total EGFR, strip the membrane and re-probe with a receptor-specific anti-EGFR antibody.[7]

-

Cell Proliferation Assay (MTT Assay for IC50 Determination)

This protocol is based on the methodology used to determine the anti-proliferative effects of this compound.[7]

-

Cell Seeding and Treatment:

-

MTT Incubation:

-

Data Acquisition:

Mass Spectrometry for this compound Quantification in Plasma (LC-MS/MS)

This protocol is a summary of a validated method for detecting this compound in plasma samples.[6][8]

-

Sample Preparation:

-

Liquid Chromatography:

-

Mass Spectrometry:

Signaling Pathways and Visualization

This compound's irreversible binding to EGFR effectively shuts down downstream signaling pathways that are crucial for tumor cell growth and survival. The two primary pathways inhibited are the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway.[9] this compound has also been shown to inhibit the phosphorylation of STAT3.[5]

EGFR Signaling and this compound Inhibition

The following diagram illustrates the major EGFR signaling cascades and the point of inhibition by this compound.

Caption: EGFR signaling pathways and the covalent inhibition by this compound.

Experimental Workflow for Assessing this compound's Effect on ERK1/2 Phosphorylation

The following diagram outlines a typical workflow for determining the impact of this compound on a key downstream signaling molecule, ERK1/2.

Caption: Workflow for analyzing ERK1/2 phosphorylation after this compound treatment.

Conclusion

This compound demonstrates potent and irreversible inhibition of EGFR through covalent modification of a key cysteine residue in the ATP-binding site. This mechanism leads to the effective blockade of critical downstream signaling pathways, such as the MAPK and PI3K-AKT cascades, ultimately resulting in the inhibition of tumor cell proliferation. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working on EGFR-targeted therapies. Further investigation, including mass spectrometric analysis of the this compound-EGFR adduct and determination of kinetic parameters like k_inact/K_i, would provide a more complete understanding of its covalent interaction.

References

- 1. rsc.org [rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. A covalent fragment-based strategy targeting a novel cysteine to inhibit activity of mutant EGFR kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Liquid chromatography-tandem mass spectrometry assay for the EGFR inhibitor this compound in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. selleckchem.com [selleckchem.com]

- 8. research-portal.uu.nl [research-portal.uu.nl]

- 9. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes: Pelitinib In Vitro Cell Viability Assays

Audience: Researchers, scientists, and drug development professionals.

Introduction: Pelitinib (EKB-569) is a potent and irreversible inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[1][2] It covalently binds to EGFR, blocking receptor phosphorylation and subsequent downstream signal transduction.[3][4] This action leads to the suppression of proliferation and induction of apoptosis in tumor cells that overexpress EGFR.[3][4] this compound also shows inhibitory activity against other kinases, though to a lesser extent, including Src, MEK/ERK, and ErbB2.[1] Understanding the cytotoxic and cytostatic effects of this compound is crucial for its development as an anticancer agent. This document provides detailed protocols for assessing the in vitro efficacy of this compound on cancer cell lines using common cell viability assays.

Data Presentation: this compound IC50 Values

The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency. The following table summarizes the reported IC50 values for this compound against various kinases and cell lines.

| Target / Cell Line | Assay Type | IC50 Value | Reference |

| Kinase Activity | |||

| EGFR | Kinase Assay | 38.5 nM | [1] |

| EGFR | Autophosphorylation | 20 - 80 nM | |

| Src | Kinase Assay | 282 nM | [1] |

| MEK/ERK | Kinase Assay | 800 nM | [1] |

| ErbB2 | Kinase Assay | 1.26 µM | [1] |

| Raf | Kinase Assay | 3.35 µM | [1] |

| c-Met | Kinase Assay | 4.1 µM | |

| Cdk4 | Kinase Assay | >20 µM | |

| Cell Proliferation | |||

| A431 (epidermoid carcinoma) | Proliferation Assay | 125 nM | [1] |

| MDA-MB-468 (breast cancer) | Proliferation Assay | 260 nM | [1] |

| NHEK (normal keratinocytes) | Proliferation Assay | 61 nM | [1] |

| MCF-7 (breast cancer) | Proliferation Assay | 3.6 µM | [1] |

This compound Signaling Pathway

This compound exerts its effect by irreversibly inhibiting EGFR. This blocks the activation of key downstream signaling pathways, such as the PI3K/AKT and RAS/MEK/ERK pathways, which are critical for cell proliferation, survival, and growth.

Caption: this compound's mechanism of action via EGFR inhibition.

Experimental Protocols

Two common methods for determining cell viability following treatment with this compound are the MTT colorimetric assay and the CellTiter-Glo® luminescent assay.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This assay measures the metabolic activity of cells. Mitochondrial dehydrogenases in viable cells reduce the yellow MTT tetrazolium salt to purple formazan crystals, which are then solubilized for spectrophotometric quantification.[5]

Materials:

-

This compound stock solution (e.g., 10 mM in DMSO, stored at -20°C)

-

Selected cancer cell line and appropriate culture medium

-

96-well flat-bottom cell culture plates

-

MTT solution (5 mg/mL in sterile PBS, filter-sterilized, stored at -20°C, protected from light)[5]

-

Solubilization solution (e.g., DMSO or 0.01 M HCl with 10% SDS)[6][7]

-

Phosphate-Buffered Saline (PBS)

-

Microplate reader capable of measuring absorbance at ~570 nm

Protocol:

-

Cell Seeding: Harvest and count cells, ensuring viability is >90%. Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium) and incubate overnight (37°C, 5% CO2) to allow for cell attachment.[8]

-

Compound Preparation: Prepare serial dilutions of this compound in culture medium. A typical final concentration range might be 1 nM to 10 µM. Remember to include a vehicle control (medium with the same percentage of DMSO used for the highest this compound concentration).

-

Cell Treatment: Carefully remove the medium from the wells and add 100 µL of the medium containing the various concentrations of this compound or the vehicle control.

-

Incubation: Incubate the plate for the desired exposure time (e.g., 48, 72, or 120 hours) at 37°C, 5% CO2.[1][8]

-

MTT Addition: After incubation, add 10-20 µL of the 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.[6]

-

Formazan Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[1] Mix thoroughly by gentle shaking on an orbital shaker for 15 minutes.[5]

-

Data Acquisition: Measure the absorbance (Optical Density, OD) at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[5]

-

Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells:

-

Viability (%) = (OD_treated / OD_vehicle_control) * 100

-

Plot the viability percentage against the log of this compound concentration and use non-linear regression to calculate the IC50 value.

-

CellTiter-Glo® Luminescent Cell Viability Assay

This homogeneous assay quantifies ATP, an indicator of metabolically active cells.[9] The reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present.[9]

Materials:

-

This compound stock solution (as above)

-

Selected cancer cell line and appropriate culture medium

-

Opaque-walled 96-well plates (white or black, compatible with a luminometer)[9][10]

-

CellTiter-Glo® Reagent (reconstituted according to the manufacturer's instructions)

-

Luminometer or a microplate reader with luminescence detection capabilities

Protocol:

-

Cell Seeding: Seed cells into an opaque-walled 96-well plate at the desired density in 100 µL of medium. Include control wells with medium only for background measurement.[9] Incubate overnight (37°C, 5% CO2).

-

Compound Preparation: Prepare serial dilutions of this compound in culture medium as described for the MTT assay.

-

Cell Treatment: Add the desired volume of this compound dilutions or vehicle control to the wells.

-

Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C, 5% CO2.

-

Reagent Equilibration: Before use, equilibrate the assay plate and the CellTiter-Glo® Reagent to room temperature for approximately 30 minutes.[9]

-

Reagent Addition: Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in each well (e.g., add 100 µL of reagent to 100 µL of medium).[9][11]

-

Cell Lysis and Signal Stabilization: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[9] Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.[9]

-

Data Acquisition: Measure the luminescence using a plate-reading luminometer.

-

Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells after subtracting the background luminescence from all measurements:

-

Viability (%) = (Luminescence_treated / Luminescence_vehicle_control) * 100

-

Determine the IC50 value by plotting viability against the log of this compound concentration.

-

Experimental Workflow Diagram

The following diagram outlines the general workflow for an in vitro cell viability assay with this compound.

Caption: General workflow for this compound cell viability experiments.

References

- 1. selleckchem.com [selleckchem.com]

- 2. go.drugbank.com [go.drugbank.com]

- 3. This compound | C24H23ClFN5O2 | CID 6445562 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Facebook [cancer.gov]

- 5. MTT assay protocol | Abcam [abcam.com]

- 6. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - FI [thermofisher.com]

- 7. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. texaschildrens.org [texaschildrens.org]

- 9. ch.promega.com [ch.promega.com]

- 10. OUH - Protocols [ous-research.no]

- 11. promega.com [promega.com]

Application Notes and Protocols: Western Blot Analysis of Phospho-EGFR Following Pelitinib Treatment

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a crucial role in regulating cell proliferation, survival, and differentiation.[1] Upon ligand binding, such as with Epidermal Growth Factor (EGF), EGFR dimerizes and undergoes autophosphorylation on specific tyrosine residues within its intracellular domain. This phosphorylation event initiates downstream signaling cascades, including the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which are often hyperactivated in various cancers.[2][]

Pelitinib (also known as EKB-569) is a potent and irreversible inhibitor of the EGFR tyrosine kinase.[4][5] It covalently binds to the receptor, thereby blocking its autophosphorylation and subsequent signal transduction, leading to the suppression of tumor cell proliferation.[5][6] This application note provides a detailed protocol for analyzing the inhibitory effect of this compound on EGFR phosphorylation (p-EGFR) in a cancer cell line model using Western blotting. Western blotting is a widely used technique to separate and identify specific proteins from a complex mixture, making it ideal for detecting changes in protein phosphorylation status.[7]

Signaling Pathway and Drug Mechanism

The following diagram illustrates the EGFR signaling pathway and the point of inhibition by this compound.

References

- 1. EGFR (EGFR) | Abcam [abcam.com]

- 2. Role of this compound in the regulation of migration and invasion of hepatocellular carcinoma cells via inhibition of Twist1 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. go.drugbank.com [go.drugbank.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Facebook [cancer.gov]

- 7. bu.edu [bu.edu]

Application Note: Assessing the Anti-Migratory Effects of Pelitinib Using a Wound Healing Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pelitinib (EKB-569) is a potent and irreversible inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase.[1] EGFR is a member of the ErbB family of receptor tyrosine kinases and plays a crucial role in regulating key cellular processes, including proliferation, survival, and migration.[2][3] Dysregulation of the EGFR signaling pathway is a common feature in many types of cancer, contributing to tumor growth and metastasis.[3] this compound's mechanism of action involves the irreversible binding to the ATP-binding site of the EGFR kinase domain, thereby blocking the downstream signaling cascades, such as the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which are critical for cell motility.[2][4]

The wound healing, or scratch, assay is a well-established and widely used in vitro method to study collective cell migration.[5][6] This technique mimics, to some extent, the process of wound healing in vivo and is particularly useful for assessing the effects of therapeutic compounds on cancer cell migration, a key process in tumor invasion and metastasis.[5] By creating a "wound" in a confluent monolayer of cells, the rate of wound closure can be quantified over time, providing a measure of the cells' migratory capacity.[7] Studies have demonstrated that this compound significantly inhibits wound closure in various cancer cell lines, including hepatocellular carcinoma, in a dose-dependent manner.[4][8][9] This inhibitory effect is associated with the suppression of key signaling pathways that regulate the epithelial-mesenchymal transition (EMT), a process critical for cancer cell invasion and migration.[4][8]

This application note provides a detailed protocol for performing a wound healing assay to evaluate the anti-migratory potential of this compound on cancer cells. It includes methodologies for experimental setup, data acquisition, and analysis, as well as a representation of expected results.

Experimental Protocols

Materials and Reagents

-

Cancer cell line with known EGFR expression (e.g., A549, HeLa, Huh7)

-

Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

Serum-free cell culture medium

-

This compound (EKB-569)

-

Dimethyl sulfoxide (DMSO) for this compound stock solution

-

Phosphate-Buffered Saline (PBS)

-

Trypsin-EDTA

-

24-well tissue culture plates

-

Sterile 200 µL pipette tips

-

Inverted microscope with a camera

-

Image analysis software (e.g., ImageJ)

Cell Seeding and Treatment

-

Cell Culture: Maintain the selected cancer cell line in a T-75 flask with complete cell culture medium in a humidified incubator at 37°C and 5% CO₂.

-

Seeding: When cells reach 80-90% confluency, wash them with PBS and detach using Trypsin-EDTA. Neutralize the trypsin with complete medium and centrifuge the cell suspension. Resuspend the cell pellet in complete medium and perform a cell count.

-

Plating: Seed the cells into 24-well plates at a density that will form a confluent monolayer within 24 hours. The optimal seeding density should be determined empirically for each cell line.

-

Starvation (Optional): Once the cells have reached 90-100% confluency, gently aspirate the complete medium and wash the monolayer with PBS. Replace the medium with serum-free medium and incubate for 6-12 hours. This step helps to minimize the influence of cell proliferation on wound closure.

-

This compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in serum-free or low-serum medium to achieve the desired final concentrations (e.g., 0.1, 1, 10 µM). A vehicle control (DMSO) with the same final concentration as the highest this compound treatment should also be prepared.

Wound Healing Assay Procedure

-

Creating the Wound: Using a sterile 200 µL pipette tip, create a straight scratch through the center of the cell monolayer in each well.[5] Apply consistent, gentle pressure to ensure a uniform wound width.

-

Washing: Gently wash the wells twice with PBS to remove any detached cells and debris.[5]

-

Treatment: Add the prepared media containing different concentrations of this compound or the vehicle control to the respective wells.

-

Imaging (Time Point 0): Immediately after adding the treatments, capture images of the wounds in each well using an inverted microscope at 4x or 10x magnification. These images will serve as the baseline (0 hours). It is crucial to have reference points for each well to ensure that the same field of view is captured at subsequent time points.[10]

-

Incubation and Subsequent Imaging: Incubate the plate at 37°C and 5% CO₂. Capture images of the same wound areas at regular intervals (e.g., 6, 12, 24, and 48 hours) to monitor wound closure.

Data Acquisition and Analysis

-

Image Analysis: Use image analysis software like ImageJ to quantify the area of the wound in the images captured at each time point.

-

Calculation of Wound Closure: The percentage of wound closure can be calculated using the following formula:

Wound Closure (%) = [(Area at 0h - Area at xh) / Area at 0h] x 100

Where "Area at 0h" is the initial wound area and "Area at xh" is the wound area at a specific time point.

-

Statistical Analysis: Perform statistical analysis (e.g., t-test or ANOVA) to determine the significance of the differences in wound closure rates between the control and this compound-treated groups.[11]

Data Presentation

The quantitative data from the wound healing assay can be summarized in a table for easy comparison of the effects of different concentrations of this compound over time.

| Treatment Group | Average Wound Closure at 12h (%) | Standard Deviation (12h) | Average Wound Closure at 24h (%) | Standard Deviation (24h) | Average Wound Closure at 48h (%) | Standard Deviation (48h) |

| Vehicle Control (DMSO) | 25.3 | 3.1 | 55.8 | 4.5 | 92.1 | 5.2 |

| This compound (0.1 µM) | 20.1 | 2.8 | 42.5 | 3.9 | 75.3 | 6.1 |

| This compound (1 µM) | 12.7 | 2.2 | 25.4 | 3.3 | 48.9 | 4.8 |

| This compound (10 µM) | 5.2 | 1.5 | 10.1 | 2.1 | 22.6 | 3.5 |

Visualizations

Caption: Experimental workflow for the wound healing assay with this compound.

Caption: EGFR signaling pathway and the inhibitory action of this compound.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 3. creative-diagnostics.com [creative-diagnostics.com]

- 4. Role of this compound in the regulation of migration and invasion of hepatocellular carcinoma cells via inhibition of Twist1 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scielo.br [scielo.br]

- 6. ibidi.com [ibidi.com]

- 7. ibidi.com [ibidi.com]

- 8. Role of this compound in the regulation of migration and invasion of hepatocellular carcinoma cells via inhibition of Twist1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. med.virginia.edu [med.virginia.edu]

- 11. clyte.tech [clyte.tech]

Application Note: Transwell Invasion Assay Protocol using Pelitinib

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Transwell invasion assay is a widely used in vitro method to assess the invasive potential of cancer cells and to screen for compounds that may inhibit this process. This application note provides a detailed protocol for performing a Transwell invasion assay using Pelitinib, a potent and irreversible inhibitor of the epidermal growth factor receptor (EGFR). This compound has been shown to effectively inhibit cancer cell invasion by targeting the EGFR signaling pathway. This protocol is designed to be a comprehensive guide for researchers in oncology and drug development.

Principle of the Assay

The Transwell invasion assay utilizes a two-chamber system separated by a porous polycarbonate membrane. The upper chamber is coated with a basement membrane matrix, such as Matrigel, which serves as a barrier that cells must degrade and actively move through to mimic invasion in vivo. Cancer cells are seeded in the upper chamber in serum-free medium, while the lower chamber contains a chemoattractant, typically medium supplemented with fetal bovine serum (FBS). The invasive cells migrate through the matrix and the porous membrane towards the chemoattractant in the lower chamber. The addition of an inhibitory compound, such as this compound, to the assay allows for the quantification of its effect on cell invasion.

Mechanism of Action: this compound in Cancer Cell Invasion

This compound is an irreversible pan-ErbB tyrosine kinase inhibitor that targets EGFR (ErbB1), HER2/neu (ErbB2), and ErbB4.[1] In many cancers, the overexpression or constitutive activation of EGFR leads to the activation of downstream signaling pathways, such as the MAPK and PI3K/Akt pathways, which promote cell proliferation, survival, and invasion.

Research has demonstrated that this compound inhibits the invasion of cancer cells in a dose-dependent manner.[2] Specifically, in hepatocellular carcinoma cells, this compound treatment leads to the inhibition of the MAPK and Akt signaling pathways.[2] This inhibition results in the degradation of the transcription factor Twist1, a key regulator of the epithelial-mesenchymal transition (EMT), a process critical for cancer cell invasion and metastasis.[2][3] The degradation of Twist1 leads to a reduction in the expression of mesenchymal markers and a decrease in the invasive capabilities of the cancer cells.

Data Presentation

The following table summarizes the quantitative data from a study investigating the effect of this compound on the invasion of Huh7 hepatocellular carcinoma cells.

| This compound Concentration (µM) | Cell Line | Invasion Inhibition (%) | Reference |

| 0 | Huh7 | 0 | [2] |

| 0.5 | Huh7 | Not specified | [2] |

| 1 | Huh7 | >50 | [2] |

Experimental Protocols

This section provides a detailed step-by-step methodology for conducting a Transwell invasion assay to evaluate the effect of this compound on cancer cell invasion.

Materials and Reagents

-

Transwell inserts with 8.0 µm pore size polycarbonate membranes (e.g., Corning Costar)

-

24-well plates

-

Matrigel Basement Membrane Matrix (e.g., Corning)

-

Cancer cell line of interest (e.g., Huh7, MDA-MB-231)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Serum-free cell culture medium

-

This compound (EKB-569)

-

Dimethyl sulfoxide (DMSO) as a vehicle control

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

Cotton swabs

-

Fixation solution: 4% paraformaldehyde in PBS or methanol

-

Staining solution: 0.1% Crystal Violet in 20% methanol

-

Microscope with imaging capabilities

Experimental Workflow

Caption: Experimental workflow for the Transwell invasion assay with this compound.

Detailed Protocol

1. Preparation of Matrigel-Coated Inserts:

-

Thaw Matrigel on ice overnight at 4°C.

-

Dilute the Matrigel with cold, serum-free medium to a final concentration of 1 mg/mL. The optimal concentration may vary depending on the cell type.[4]

-

Add 50-100 µL of the diluted Matrigel solution to the upper chamber of the Transwell inserts. Ensure the entire surface of the membrane is covered.[5]

-

Incubate the inserts at 37°C for at least 4-6 hours (or overnight) to allow the Matrigel to solidify.

2. Cell Preparation:

-

Culture the cancer cells to 70-80% confluency.

-

The day before the assay, starve the cells by replacing the complete medium with serum-free medium for 18-24 hours.

-

On the day of the assay, detach the cells using trypsin-EDTA and wash them with serum-free medium.

-

Resuspend the cells in serum-free medium and perform a cell count. Adjust the cell concentration to 1 x 10^5 to 5 x 10^5 cells/mL.

3. Assay Procedure:

-

Rehydrate the Matrigel-coated inserts by adding 100 µL of serum-free medium to the upper chamber and incubating for 30 minutes at 37°C.

-

Carefully remove the rehydration medium from the inserts.

-

Add 500-700 µL of complete medium (containing 10% FBS as a chemoattractant) to the lower chamber of the 24-well plate.

-

Prepare the cell suspension with the desired concentrations of this compound or vehicle control (DMSO). It is recommended to perform a dose-response experiment (e.g., 0, 0.1, 0.5, 1, 5 µM this compound).

-

Seed 100-200 µL of the cell suspension (containing 1 x 10^4 to 1 x 10^5 cells) into the upper chamber of the inserts.

-

Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 24-48 hours. The incubation time should be optimized for the specific cell line being used.

4. Staining and Quantification:

-

After incubation, carefully remove the inserts from the wells.

-

Use a cotton swab to gently remove the non-invading cells and the Matrigel from the upper surface of the membrane.

-

Fix the invaded cells on the lower surface of the membrane by immersing the inserts in a fixation solution (e.g., 4% paraformaldehyde or cold methanol) for 10-20 minutes.

-

Wash the inserts with PBS.

-

Stain the invaded cells by immersing the inserts in a 0.1% Crystal Violet solution for 15-30 minutes.

-

Gently wash the inserts with water to remove excess stain and allow them to air dry.

-

Visualize the stained cells under a microscope and capture images from several random fields of view (e.g., 5-10 fields per insert).

-

Quantify the number of invaded cells by counting the cells in each field. The results can be expressed as the average number of invaded cells per field or as a percentage of the control.

Signaling Pathway Diagram

The following diagram illustrates the EGFR signaling pathway and the inhibitory effect of this compound on cancer cell invasion.

Caption: this compound inhibits EGFR, leading to the destabilization and degradation of Twist1, thereby suppressing EMT and cell invasion.

Conclusion

This application note provides a comprehensive protocol for utilizing the Transwell invasion assay to assess the inhibitory effects of this compound on cancer cell invasion. The detailed methodology, along with the provided data and pathway diagrams, offers a valuable resource for researchers investigating novel anti-cancer therapeutics targeting cell motility and invasion. The successful implementation of this protocol will enable the generation of robust and reproducible data for the evaluation of potential anti-metastatic agents.

References

- 1. snapcyte.com [snapcyte.com]

- 2. Role of this compound in the regulation of migration and invasion of hepatocellular carcinoma cells via inhibition of Twist1 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pharm.ucsf.edu [pharm.ucsf.edu]

- 5. go.drugbank.com [go.drugbank.com]

Application Note and Protocol: Preparation of Pelitinib Stock Solution in DMSO for Cell Culture

Audience: Researchers, scientists, and drug development professionals.

Introduction

Pelitinib (also known as EKB-569) is a potent and selective irreversible inhibitor of the epidermal growth factor receptor (EGFR) family of tyrosine kinases.[1][2] As a 3-cyanoquinoline pan-ErbB tyrosine kinase inhibitor, it covalently binds to and inhibits EGFR (ErbB1), HER2 (ErbB2), and ErbB4, leading to the suppression of downstream signaling pathways such as the PI3K/Akt and MAPK/ERK pathways.[1][3][4] This inhibition ultimately results in apoptosis and reduced proliferation of tumor cells that overexpress these receptors.[1] Due to its mechanism of action, this compound is a valuable tool for in vitro studies investigating EGFR/HER2 signaling in cancer biology and for the development of novel anticancer therapies.

This document provides a detailed protocol for the preparation of this compound stock solutions in dimethyl sulfoxide (DMSO) for use in cell culture applications. Adherence to this protocol is crucial for ensuring the stability, solubility, and efficacy of the compound in experimental settings.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Weight | 467.92 g/mol |

| Formula | C₂₄H₂₃ClFN₅O₂ |

| CAS Number | 257933-82-7 |

| Purity | ≥97% |

Data sourced from multiple suppliers and databases.[5]

Table 2: Solubility of this compound

| Solvent | Maximum Solubility |

| DMSO | 13 mg/mL (27.78 mM) to 50 mM |

| Water | Insoluble |

| Ethanol | Insoluble |

Note: The use of fresh, moisture-free DMSO is recommended as absorbed moisture can reduce solubility.[5]

Table 3: Storage and Stability of this compound

| Form | Storage Temperature | Stability |

| Powder | -20°C | Up to 3 years |

| Stock Solution in DMSO | -80°C | Up to 1 year (aliquoted) |

| Stock Solution in DMSO | -20°C | Up to 1 month (aliquoted) |

It is highly recommended to aliquot stock solutions to avoid repeated freeze-thaw cycles.[5]

Experimental Protocols

-

This compound powder

-

Anhydrous/molecular sieve-treated Dimethyl Sulfoxide (DMSO)

-

Sterile microcentrifuge tubes or cryovials

-

Calibrated precision balance

-

Vortex mixer

-

Pipettes and sterile, filtered pipette tips

-

Personal Protective Equipment (PPE): lab coat, safety glasses, and gloves

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

-

Pre-weighing Preparation: Before handling the compound, ensure you are wearing appropriate PPE. Allow the this compound powder vial to equilibrate to room temperature before opening to prevent condensation of moisture.

-

Weighing this compound: Accurately weigh out the desired amount of this compound powder using a calibrated precision balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.68 mg of this compound (Molecular Weight = 467.92 g/mol ).

-

Dissolving in DMSO: Add the weighed this compound powder to a sterile microcentrifuge tube or cryovial. Add the calculated volume of anhydrous DMSO. For 4.68 mg of this compound, add 1 mL of DMSO to achieve a 10 mM concentration.

-

Ensuring Complete Dissolution: Tightly cap the vial and vortex thoroughly for several minutes until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary, but avoid overheating. Visually inspect the solution to ensure there are no visible particles.

-

Aliquoting and Storage: To prevent degradation from repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile cryovials.[5][6] Store the aliquots at -80°C for long-term storage (up to 1 year) or at -20°C for short-term storage (up to 1 month).[5]

-

Thawing the Stock Solution: Thaw a single aliquot of the this compound stock solution at room temperature.

-

Dilution into Culture Medium: It is crucial to dilute the DMSO stock solution directly into pre-warmed cell culture medium. To avoid precipitation, perform a stepwise dilution.[6] For example, to achieve a final concentration of 1 µM in 10 mL of medium, you can first prepare an intermediate dilution.

-

Final DMSO Concentration: Ensure that the final concentration of DMSO in the cell culture medium is non-toxic to the cells, typically below 0.5%, with 0.1% being a widely accepted safe limit for most cell lines.[6][7] Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.[6]

-

Immediate Use: Use the freshly prepared working solution immediately to treat your cells. Do not store diluted aqueous solutions of this compound.

Mandatory Visualizations

Caption: Workflow for preparing a this compound stock solution in DMSO.

Caption: this compound inhibits EGFR/HER2 signaling pathways.

References

- 1. This compound | C24H23ClFN5O2 | CID 6445562 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. ErbB/HER Signaling | Cell Signaling Technology [cellsignal.com]